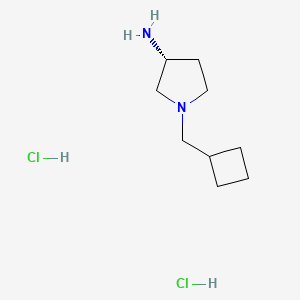

(R)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C9H20Cl2N2 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “®-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride”, can be achieved through various methods. One such method involves the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The specific synthesis process for “®-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride” is not explicitly mentioned in the available resources.Molecular Structure Analysis

The molecular structure of “®-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride” is defined by its molecular formula, C9H20Cl2N2 . The average mass of the molecule is 227.174 Da .Scientific Research Applications

Synthesis of Pyrrolidines and Derivatives

Pyrrolidines are synthesized through several routes, including 1,3-dipolar cycloadditions and condensation reactions. A practical large-scale synthesis method for pyrrolidines involves asymmetric 1,3-dipolar cycloaddition, highlighting their importance as intermediates in the synthesis of bioactive molecules (Kotian et al., 2005). Additionally, enantiomerically pure pyrrolidines can be obtained from sugar-derived enones, showcasing their versatility in stereochemical control and the synthesis of complex molecules (Guillermo A Oliveira Udry et al., 2014).

Applications in Catalysis

Pyrrolidine derivatives serve as ligands in catalysis, contributing to the development of new catalytic processes. For instance, cyclic amines with bidentate phosphine ligands have been shown to exhibit dual catalytic activity, enabling ring-opening metathesis and atom-radical polymerizations, demonstrating the functional diversity of pyrrolidine-based catalysts (Patrik D. S. Gois et al., 2019).

Role in Material Science

Pyrrolidine and its derivatives are essential in material science, particularly in the development of conducting polymers. Polypyrroles, for example, form highly stable and flexible films that are electrically conducting, highlighting the potential of pyrrolidine derivatives in creating advanced materials (L. R. Anderson & Kou-Chang Liu, 2000).

Pharmaceutical Research

In pharmaceutical research, pyrrolidine derivatives are explored for their potential as intermediates in drug synthesis. Their structural diversity and the ability to engage in various chemical reactions make them valuable scaffolds for developing novel therapeutic agents. The synthesis of angularly substituted 1-azabicyclic ring systems through dynamic kinetic resolution, involving pyrrolidine structures, exemplifies their utility in creating complex molecular architectures with potential pharmaceutical applications (Tatsuya Ito et al., 2010).

Properties

IUPAC Name |

(3R)-1-(cyclobutylmethyl)pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c10-9-4-5-11(7-9)6-8-2-1-3-8;;/h8-9H,1-7,10H2;2*1H/t9-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCSBAUBGQHVCU-KLQYNRQASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2CCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)CN2CC[C@H](C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide](/img/structure/B2662631.png)

![4-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2662633.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide](/img/structure/B2662640.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2662645.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-2-pyrrolidinone](/img/structure/B2662653.png)